12-Aminododecane-1-sulfonic acid is synthesized from natural products, primarily derived from fatty acids such as dodecylamine or through the reaction of long-chain alcohols with sulfamic acid. It belongs to a broader class of compounds known as aminosulfonic acids, which serve as intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
The synthesis of 12-aminododecane-1-sulfonic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing 12-aminododecane-1-sulfonic acid, accommodating both chemical and biological approaches.
The molecular structure of 12-aminododecane-1-sulfonic acid includes:
The structural formula can be represented in various notations:
InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16)
C(CCCCCCS(=O)(=O)O)CCCCCN
This configuration allows for strong intermolecular interactions due to the presence of both hydrophobic and hydrophilic regions.
12-Aminododecane-1-sulfonic acid participates in various chemical reactions:
These reactions are crucial for its application in synthesizing complex organic molecules and polymers.
The mechanism of action for 12-aminododecane-1-sulfonic acid primarily involves its role as a surfactant and stabilizing agent in biochemical systems:
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 265.42 g/mol |
Melting Point | 208–210 °C |
Solubility | Highly soluble in water |
pKa | 2.8 |
Appearance | White crystalline solid |
These properties underscore its utility in both laboratory and industrial applications.
12-Aminododecane-1-sulfonic acid has diverse applications across multiple fields:
This compound's multifaceted roles make it an essential component in modern chemical research and industrial applications.
The compound systematically named 12-aminododecane-1-sulfonic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions, which designate the sulfonic acid group (-SO₃H) as the principal functional group with higher priority than the amino group (-NH₂). The name reflects a 12-carbon aliphatic chain with an amino group at C12 and the sulfonic acid moiety at C1. This nomenclature unambiguously defines the molecular architecture and distinguishes it from isomers.
The compound (CAS Registry Number: 160799-46-2) is documented under multiple synonyms across chemical databases and commercial catalogs, as compiled in Table 1. These aliases arise from historical naming practices, alternative numbering of the dodecane chain, or inclusion in structural inventories. The molecular formula is universally recognized as C₁₂H₂₇NO₃S, with a molecular weight of 265.413 g/mol [1] [8].
Table 1: Standard Identifiers and Synonyms
Category | Value |
---|---|
IUPAC Name | 12-aminododecane-1-sulfonic acid |
CAS Registry Number | 160799-46-2 |
Molecular Formula | C₁₂H₂₇NO₃S |
Molecular Weight | 265.413 g/mol |
Common Synonyms | 12-Amino-1-dodecanesulfonic acid; 12-Aminododecane-1-sulfonate; 1-Dodecanesulfonic acid, 12-amino- |
Line notation systems encode the compound’s structural features digitally, enabling computational handling and database searches. The Simplified Molecular-Input Line-Entry System (SMILES) string C(CCCCCCS(=O)(=O)O)CCCCCN
represents the un-branched dodecane backbone (C1 to C12), terminating in the sulfonic acid group (S(=O)(=O)O
) at C1 and the primary amino group (N
) at C12. This linear chain is confirmed by the absence of branching symbols (e.g., parentheses or cycles) [8].
The IUPAC International Chemical Identifier (InChI) provides a layered, machine-readable descriptor:
InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16)
C12H27NO3S
(H,14,15,16)
denotes the acidic protons of -SO₃H. The InChIKey MGJQLHPIYXQDEN-UHFFFAOYSA-N
is a 27-character hashed version derived from the full InChI string, facilitating rapid database lookups while ensuring structural uniqueness [8]. Computational validation via density functional theory (DFT) optimizations confirms the stability of this linear conformation, with bond lengths and angles aligning with alkylsulfonic acid prototypes [2].
Spectroscopic profiling provides experimental validation of molecular structure and functional groups. While direct experimental spectra for 12-aminododecane-1-sulfonic acid are sparse in the literature, comparative analyses with analogous sulfonic acids and DFT simulations offer robust assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2 summarizes key vibrational modes predicted via DFT/B3LYP/6-311++G(d,p) methodology and compared to experimental data for sodium dodecane-1-sulfonate (a structural analog). Dominant absorptions arise from sulfonate symmetric/asymmetric stretching (1050–1220 cm⁻¹), amine N-H bending (1590–1650 cm⁻¹), and O-H stretching of the undissociated acid (2500–3000 cm⁻¹). The zwitterionic nature (NH₃⁺-SO₃⁻) in solid state may broaden these bands [2] [4].
Table 2: Characteristic FT-IR Vibrational Assignments
Experimental Range (cm⁻¹) | DFT-Computed (cm⁻¹) | Assignment |
---|---|---|
1050–1080 | 1065 | νₛ(SO₃⁻) symmetric stretch |
1160–1220 | 1187 | νₐₛ(SO₃⁻) asymmetric stretch |
1590–1650 | 1615 | δ(NH₂) scissoring / NH₃⁺ bending |
2850–2950 | 2920 | ν(CH₂) alkyl chain |
2500–3000 (broad) | 2800* | ν(OH) sulfonic acid dimer |
Note: ν = stretch, δ = bend; *Computed for monomeric form; broad experimental OH band reflects H-bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Gauge-Including Atomic Orbital (GIAO) DFT calculations predict ¹H and ¹³C chemical shifts that align with amphiphilic chain topology:
Mass Spectrometry (MS)
High-resolution electrospray ionization (ESI-MS) in negative mode should exhibit the [M-H]⁻ ion at m/z 264.171 (calculated exact mass: 265.171 Da for C₁₂H₂₇NO₃S). Fragmentation patterns would include losses of H₂O (-18 Da) and SO₂ (-64 Da), characteristic of sulfonic acids [1] [3].
No single-crystal X-ray diffraction data for 12-aminododecane-1-sulfonic acid is currently available. However, insights into conformational behavior can be inferred from:
Future crystallographic studies would clarify torsion angles (C-S, C-C, C-N) and quantify the strength of intra- or intermolecular H-bonding networks involving NH₃⁺ and SO₃⁻ groups.
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